molecular formula C16H15N5O4S B6423032 2-((5-(2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-phenylacetamide CAS No. 946240-70-6

2-((5-(2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-phenylacetamide

Cat. No.: B6423032
CAS No.: 946240-70-6
M. Wt: 373.4 g/mol
InChI Key: APNXOTZRNVVSFK-UHFFFAOYSA-N
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Description

2-((5-(2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-phenylacetamide is a complex organic compound that features a unique combination of functional groups, including a dihydropyrimidinone, oxadiazole, and thioether. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-phenylacetamide typically involves multi-step organic reactions. One common approach is the Biginelli reaction, which is a one-pot, three-component condensation reaction involving an aldehyde, β-ketoester, and urea . The reaction is catalyzed by Lewis acids such as hafnium triflate (Hf(OTf)4) under solvent-free conditions . This method is efficient and environmentally friendly, producing high yields of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the process. Task-specific ionic liquids (TSILs) have also been explored as catalysts to improve reaction conditions and product purity .

Chemical Reactions Analysis

Types of Reactions

2-((5-(2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The phenylacetamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted phenylacetamide derivatives.

Scientific Research Applications

2-((5-(2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-phenylacetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((5-(2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-phenylacetamide involves its interaction with specific molecular targets. The dihydropyrimidinone moiety can bind to enzyme active sites, inhibiting their activity. The oxadiazole ring may interact with nucleic acids, affecting their function. The thioether linkage can facilitate the compound’s binding to proteins, altering their conformation and activity .

Properties

IUPAC Name

2-[[5-[2-(2,4-dioxopyrimidin-1-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O4S/c22-12-6-8-21(15(24)18-12)9-7-14-19-20-16(25-14)26-10-13(23)17-11-4-2-1-3-5-11/h1-6,8H,7,9-10H2,(H,17,23)(H,18,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APNXOTZRNVVSFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)CCN3C=CC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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